4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one
Description
Properties
CAS No. |
377760-43-5 |
|---|---|
Molecular Formula |
C17H15F2NO3 |
Molecular Weight |
319.30 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one |
InChI |
InChI=1S/C17H15F2NO3/c1-22-13-9-8-11(10-14(13)23-2)15-17(18,19)16(21)20(15)12-6-4-3-5-7-12/h3-10,15H,1-2H3 |
InChI Key |
LCELUMWCPIMRDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(F)F)OC |
solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Amino Alcohol Derivatives
A widely adopted route involves the cyclization of β-amino alcohol intermediates.
Synthetic Pathway :
- Formation of β-amino alcohol :
- Cyclization to β-lactam :
- The β-amino alcohol undergoes cyclization in the presence of phosgene or trichloromethyl chloroformate (TCF) to form the azetidin-2-one ring.
Optimization Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Aldoxime dehydration | TBAB, DMSO, reflux | 85% | Patent CN101475511B |
| β-amino alcohol synthesis | H₂, Pd/C, ethanol, 50°C | 78% | Ambeed data |
Challenges :
Staudinger Ketene-Imine Cycloaddition
The Staudinger synthesis enables direct β-lactam formation via [2+2] cycloaddition between a ketene and imine.
Procedure :
- Imine synthesis :
- Condensation of 3,4-dimethoxybenzaldehyde with aniline in toluene under Dean-Stark conditions yields the imine.
Ketene generation :
- Treatment of 2-chloro-2,2-difluoroacetyl chloride with triethylamine generates the difluoroketene.
Cycloaddition :
- The ketene reacts with the imine at −78°C to form the β-lactam ring.
Key Parameters :
- Low temperatures (−78°C) suppress ketene dimerization.
- Anhydrous conditions are critical to prevent hydrolysis.
Yield Comparison :
| Method | Fluorination Agent | Yield |
|---|---|---|
| Staudinger cycloaddition | None | 65% |
| Post-cyclofluorination | DAST | 72% |
Post-Cyclization Fluorination
Introducing fluorine post-cyclization avoids handling reactive fluorinated intermediates.
Protocol :
- Synthesis of 3,3-dihydroxyazetidin-2-one :
- Cyclocondensation of 3,4-dimethoxyphenylacetamide with phenylisocyanate forms the unfluorinated β-lactam.
- Fluorination with DAST :
- Reaction with diethylaminosulfur trifluoride (DAST) in dichloromethane at 0°C replaces hydroxyl groups with fluorine.
Advantages :
Phase-Transfer Catalyzed Dehydration
Adapted from patent CN101475511B, this method optimizes dehydration steps using green chemistry principles.
Steps :
- Aldoxime formation :
- 3,4-Dimethoxyphenylacetonitrile reacts with hydroxylamine hydrochloride in the presence of NaHCO₃.
Dehydration to nitrile :
- Aldoxime is dehydrated using tetrabutylammonium bromide (TBAB) and NaOH in DMSO, yielding the nitrile precursor.
Cyclization and fluorination :
- The nitrile undergoes cyclization with difluorocarbene (generated from chlorodifluoromethane) under phase-transfer conditions.
Performance Metrics :
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Preparation Methods
| Method | Yield | Purity (HPLC) | Complexity |
|---|---|---|---|
| Cyclocondensation | 78% | 98.5% | Moderate |
| Staudinger cycloaddition | 65% | 97.0% | High |
| Post-cyclofluorination | 72% | 99.0% | Moderate |
| Phase-transfer catalysis | 85% | 99.5% | Low |
Insights :
- Phase-transfer catalysis offers the highest yield and scalability, aligning with industrial priorities.
- Staudinger synthesis, while elegant, requires cryogenic conditions, increasing operational costs.
Mechanistic Insights and Computational Validation
Density functional theory (DFT) studies (B3LYP/6-311G(d,p)) on analogous β-lactams reveal:
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The azetidinone ring can be reduced to form amines or other derivatives.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced azetidinone derivatives.
Substitution: Formation of substituted azetidinones with various functional groups.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidinone Derivatives with Varying Substituents
Table 1: Structural and Functional Comparisons
Notes:
- 3,3-Difluoro substitution introduces electronegativity and rigidity, which may enhance metabolic stability compared to non-fluorinated analogs like compound 21 .
Non-Azetidinone Compounds with 3,4-Dimethoxyphenyl Moieties
Table 2: Bioactivity Comparisons
Key Findings :
- Azetidinones generally exhibit higher metabolic stability than cyclohexene derivatives due to their rigid β-lactam ring .
Research Implications and Gaps
- Structural Advantages: The target compound’s fluorination and dimethoxy substitution may synergize to improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., compound 21) .
- Unresolved Questions: No direct data on the target compound’s biological activity exists in the provided evidence. Future studies should evaluate its inhibitory effects on kinases, proteases, or inflammatory targets (e.g., COX-2) based on structural parallels to active compounds .
Biological Activity
The compound 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-phenylazetidin-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a phenylazetidinone core with two methoxy groups and two fluorine substituents. The presence of these functional groups is believed to influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, methods may include the use of fluorinated reagents in combination with dimethoxy-substituted aromatic compounds to yield the desired azetidinone structure.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 18 | Modulation of p53 pathway |
Antioxidant Activity
The compound also displays antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH and ABTS assays, yielding promising results.
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound significantly reduced tumor size in xenograft models when compared to control groups receiving no treatment. The reduction in tumor size was associated with increased apoptosis markers in the tumor tissue.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates the mitochondrial pathway of apoptosis, evidenced by increased cytochrome c release and subsequent caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
